Zero Hydrogen Bond Donors vs. Des-Methyl Analog: Reduced TPSA and Predicted Superior Passive Membrane Permeability
The target compound bears a tertiary amine (N-methylpiperidine) with zero hydrogen bond donors (HBD = 0) and a TPSA of 49.9 Ų, whereas its direct des-methyl analog (methyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate, CAS 1211594-35-2) contains a secondary piperidine amine (HBD = 1) with an elevated TPSA of 58.6 Ų [1][2]. The 8.7 Ų reduction in TPSA and elimination of one HBD is consistent with established medicinal chemistry paradigms predicting improved passive membrane permeability and oral absorption for the N-methylated compound [3].
| Evidence Dimension | TPSA and Hydrogen Bond Donor Count (computed descriptors) |
|---|---|
| Target Compound Data | TPSA = 49.9 Ų; HBD = 0 |
| Comparator Or Baseline | Des-methyl analog (CAS 1211594-35-2): TPSA = 58.6 Ų; HBD = 1 |
| Quantified Difference | TPSA: 49.9 vs. 58.6 Ų (Δ = -8.7 Ų, -14.9%); HBD: 0 vs. 1 |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07–2024.11.20) |
Why This Matters
Lower TPSA and zero HBD predict superior passive membrane permeability, making the target compound a more suitable candidate for CNS-targeted or intracellular drug discovery programs where the des-methyl analog may be rate-limited by poor cellular uptake.
- [1] PubChem Compound Summary for CID 137965696, Methyl 1-(1-methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate. National Center for Biotechnology Information (2024). View Source
- [2] PubChem Compound Summary for CID 53256672, Methyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate. National Center for Biotechnology Information (2024). View Source
- [3] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. View Source
